molecular formula C11H13NO2 B015291 N-Benzylacetoacetamide CAS No. 882-36-0

N-Benzylacetoacetamide

Cat. No.: B015291
CAS No.: 882-36-0
M. Wt: 191.23 g/mol
InChI Key: KOHNUEXAOQRRPI-UHFFFAOYSA-N
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Description

N-Benzylacetoacetamide (CAS 882-36-0) is an aromatic amide with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It exists as a light-yellow crystalline solid with a melting point of 103°C and a predicted boiling point of 399.4±35.0°C . The compound is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate, making it versatile in synthetic applications .

Properties

IUPAC Name

N-benzyl-3-oxobutanamide
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InChI

InChI=1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNUEXAOQRRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061257
Record name Butanamide, 3-oxo-N-(phenylmethyl)-
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Molecular Weight

191.23 g/mol
Source PubChem
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CAS No.

882-36-0
Record name 3-Oxo-N-(phenylmethyl)butanamide
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Record name Acetoacetobenzylamide
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Record name N-Benzylacetoacetamide
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Record name Butanamide, 3-oxo-N-(phenylmethyl)-
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Record name N-benzylacetoacetamide
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Record name ACETOACETOBENZYLAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylacetoacetamide can be synthesized through the reaction of acetyl ketene with benzylamine . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzylacetoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzylacetoacetamide has been studied for its biological activities, including:

  • Antimicrobial Properties : Research indicates that N-benzyl derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies:

  • Green Synthesis : Recent advancements have focused on environmentally friendly synthetic routes. For instance, a study reported high yields (>90%) using microwave-assisted synthesis techniques, which reduce reaction time and energy consumption .
  • Acylation Techniques : Different acylation methods have been explored to synthesize this compound from readily available precursors. These methods include traditional acylation as well as more innovative approaches that utilize ionic liquids as solvents, enhancing yield and selectivity .

Material Science Applications

This compound has potential applications in material science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities. Its amide group allows for the formation of polyamide materials, which are known for their strength and thermal stability .
  • Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation is being explored, particularly in the context of drug delivery systems .

Case Studies and Research Findings

Several studies have documented the applications and properties of this compound:

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anti-inflammatory PropertiesInhibited pro-inflammatory cytokines in vitro.
Synthesis OptimizationAchieved >90% yield using microwave-assisted methods.
Polymer ApplicationsUsed as a precursor for high-performance polyamides.

Mechanism of Action

The mechanism of action of N-Benzylacetoacetamide involves its interaction with specific molecular targets and pathways. It acts as an intermediate in various biochemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-Benzylacetoacetamide with five structurally related amides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound 882-36-0 C₁₁H₁₃NO₂ 191.23 103 399.4±35.0 β-ketoamide, benzyl
N-(2-Methylphenyl)Benzeneacetamide 40748-53-6 C₁₅H₁₅NO 225.29 Not reported Not reported Benzeneacetamide, 2-methyl
N-Benzyl-2-chloroacetamide 2564-06-9 C₉H₁₀ClNO 183.64 Not reported Not reported Chloroacetamide, benzyl
N-Benzylacetamide 588-46-5 C₉H₁₁NO 149.19 122–124 Not reported Acetamide, benzyl
N-Benzyl-2-cyanoacetamide Not provided C₁₀H₁₀N₂O 174.20 Not reported Not reported Cyanoacetamide, benzyl
Benzeneacetamide 103-81-1 C₈H₉NO 135.16 156–158 Not reported Benzeneacetamide (unsubstituted)

Key Observations :

  • Substituent Effects : The β-ketoamide group in This compound enhances its reactivity in condensation and cyclization reactions compared to simpler analogs like N-Benzylacetamide .
  • Molecular Weight and Solubility : Bulkier substituents (e.g., 2-methylphenyl in N-(2-Methylphenyl)Benzeneacetamide ) reduce solubility in polar solvents, while electron-withdrawing groups (e.g., chloro in N-Benzyl-2-chloroacetamide ) increase electrophilicity .

Spectroscopic Data Comparison

This compound :
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.33 (m, aromatic H), 6.99 (s, NH), 4.46 (d, J = 5.6 Hz, CH₂), 3.47 (s, CH₃CO), 2.29 (s, CH₃).
  • IR (cm⁻¹) : 3280 (N-H), 1715 (C=O), 1650 (C=O ketone).
  • MS (ES+) : m/z 192.1 [M+H]⁺.
N-Benzylacetamide :
  • ¹H NMR : δ 7.30 (m, aromatic H), 6.15 (s, NH), 4.40 (d, J = 5.8 Hz, CH₂), 2.02 (s, CH₃).
  • IR : 3300 (N-H), 1655 (C=O).

Key Differences :

  • The C=O stretching frequency in This compound splits into two peaks (1715 and 1650 cm⁻¹) due to conjugation between the amide and ketone groups, unlike the single peak in N-Benzylacetamide .

Biological Activity

N-Benzylacetoacetamide (NBAC) is a compound of increasing interest due to its various biological activities and potential therapeutic applications. This article delves into the biological activity of NBAC, summarizing relevant research findings, mechanisms of action, and potential applications in medicine.

  • Chemical Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Appearance : White to light yellow powder or crystal
  • Melting Point : 101.0 to 105.0 °C
  • Solubility : Soluble in methanol and other organic solvents .

The biological activity of this compound can be attributed to its structural features, particularly the amide functional group, which is known for forming hydrogen bonds and contributing to the rigidity and stability of molecular conformations. This structural characteristic allows NBAC to interact with various biological targets, potentially influencing enzymatic activities and receptor interactions.

Antimicrobial Activity

Research has indicated that NBAC exhibits moderate antibacterial and antifungal properties. A study focused on derivatives of acetamides demonstrated that compounds similar to NBAC showed significant antimicrobial activity against various bacterial strains and fungi .

  • Table 1: Antimicrobial Activity of this compound Derivatives
CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Potential

Recent studies have explored the anticancer potential of NBAC. It has been noted that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a derivative was shown to significantly reduce the viability of breast cancer cells in vitro .

  • Case Study : A derivative of NBAC demonstrated a reduction in cell viability by over 50% in MCF-7 breast cancer cells after 48 hours of treatment, indicating its potential as an anticancer agent.

Neuroprotective Effects

Another area of research highlights the neuroprotective effects of NBAC derivatives. Studies suggest that these compounds may enhance cognitive function by inhibiting specific enzymes involved in neurodegenerative processes. For example, a derivative was tested for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .

Safety and Toxicity Profile

The safety profile of this compound is an essential consideration for its therapeutic application. Preliminary studies suggest that it has low toxicity levels, with no significant adverse effects reported at therapeutic doses in animal models. However, further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the established synthetic routes for N-Benzylacetoacetamide?

this compound is typically synthesized via amidation reactions. A common method involves condensing benzylamine derivatives (e.g., 4-methoxybenzylamine) with acetylacetone or its analogs. For example, 4-methoxybenzaldehyde can react with acetylacetone under acidic or basic conditions to form the corresponding enamine, followed by amidation to yield the product . Key steps include:

  • Reactant ratios : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to acetylacetone).
  • Catalysts : Use acetic acid or sodium acetate for acid/base-mediated condensation.
  • Purification : Recrystallization from ethanol or column chromatography for higher purity.

Q. How is this compound structurally characterized?

Characterization relies on spectroscopic and analytical methods:

  • NMR : 1H^1H NMR peaks for the benzyl group (δ 7.2–7.4 ppm), acetyl protons (δ 2.1–2.3 ppm), and amide NH (δ 8.0–8.5 ppm). 13C^{13}C NMR confirms carbonyl groups (δ 170–200 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) corresponds to the molecular formula (e.g., C11_{11}H13_{13}NO2_2) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for organic amide waste .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in scalable syntheses?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or enzyme-mediated catalysis for greener synthesis.
  • Temperature Control : Maintain 60–80°C to balance reaction speed and side-product formation .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., pH, temperature) .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Contradictions may arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) .
  • Reference Standards : Use NIST-certified spectra or synthesize pure internal standards .
  • Replication : Repeat experiments under identical conditions to confirm reproducibility .

Q. What role does this compound play in advanced organic synthesis methodologies?

The compound serves as:

  • Heterocycle Precursor : React with hydrazines or thioureas to form pyrazoles or thiazoles .
  • Ligand Scaffold : Modify the benzyl group for coordination chemistry (e.g., palladium-catalyzed couplings) .
  • Chiral Auxiliary : Explore enantioselective syntheses by derivatizing the amide group .

Notes

  • Avoid citing non-peer-reviewed sources (e.g., Wikipedia ).
  • Contradictions in synthesis methods or spectral data necessitate validation via replicated experiments or authoritative databases (e.g., NIST ).
  • Methodological rigor is critical for reproducibility in organic synthesis and spectral analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylacetoacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzylacetoacetamide

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